

## Mitiperstat (AZD4831): A Deep Dive into Target Engagement and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and pharmacodynamic profile of **Mitiperstat** (AZD4831), an irreversible inhibitor of myeloperoxidase (MPO). **Mitiperstat** was developed to address diseases driven by inflammation and oxidative stress, primarily focusing on heart failure with preserved ejection fraction (HFpEF), chronic obstructive pulmonary disease (COPD), and non-alcoholic steatohepatitis (NASH). This document details the mechanism of action, experimental validation, and clinical pharmacodynamic findings, offering valuable insights for researchers in cardiovascular and inflammatory diseases.

## Core Mechanism of Action: Irreversible MPO Inhibition

**Mitiperstat** is a potent and selective irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils.[1][2] Upon neutrophil activation during inflammatory processes, MPO is released and catalyzes the formation of potent reactive oxygen species (ROS), such as hypochlorous acid (HOCl), from hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and chloride ions.[3] These ROS contribute to oxidative stress, leading to tissue damage, endothelial dysfunction, and fibrosis, which are key pathological features in various cardiovascular and inflammatory diseases.[3][4]



**Mitiperstat** acts as a mechanism-based inhibitor, meaning it is a substrate for MPO and, in the process of being metabolized, forms a covalent bond with the heme prosthetic group of the enzyme, rendering it permanently inactive.[5][6] This irreversible inhibition of MPO is central to its therapeutic rationale, aiming to reduce the downstream cascade of oxidative stress and inflammation.[4]

# Quantitative Assessment of Mitiperstat's Potency and Selectivity

The inhibitory activity of **Mitiperstat** has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of Mitiperstat

Parameter	Value	Species	Assay Type	Reference
MPO IC50	1.5 nM	Human	Purified Enzyme Assay	[7]
TPO IC50	0.69 μΜ	Human	Purified Enzyme Assay	[7]
CYP3A4 IC50	6 μΜ	Human	In Vitro Assay	[7]

IC<sub>50</sub>: Half-maximal inhibitory concentration; MPO: Myeloperoxidase; TPO: Thyroid Peroxidase; CYP3A4: Cytochrome P450 3A4.

Table 2: Pharmacokinetic Parameters of **Mitiperstat** in Humans (Single Ascending Dose in Healthy Volunteers)



Dose	Cmax (nmol/L)	Tmax (h)	AUC (nmol·h/L)	t⅓ (h)	Reference
5 mg	29.7	1.5	618	50.2	[1][5][6]
15 mg	88.1	1.5	2130	54.5	[1][5][6]
45 mg	295	1.5	7710	57.8	[1][5][6]
135 mg	918	2.0	26800	-	[1][5][6]
405 mg	2450	2.0	81100	-	[1][5][6]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Table 3: Pharmacokinetic Parameters of **Mitiperstat** in Humans (Multiple Ascending Dose in Healthy Volunteers - 10 days)

Dose	Cmax,ss (nmol/L)	Trough,ss (nmol/L)	AUCτ,ss (nmol·h/L)	t⅓ (h)	Reference
2.5 mg	56.7	30.0	973	53.0	[8]
5 mg	114	57.6	2010	55.4	[8]
10 mg	231	115	4050	57.8	[8]

Cmax,ss: Steady-state maximum plasma concentration; Trough,ss: Steady-state trough plasma concentration; AUCT,ss: Steady-state area under the curve over a dosing interval.

Table 4: Pharmacodynamic Effect of Mitiperstat on MPO Activity in Clinical Trials



Trial	Dose	Population	MPO Activity Reduction (Placebo- Adjusted)	Reference
SATELLITE (Phase 2a)	5 mg daily for 90 days	HFpEF Patients	75% (95% CI: 48, 88)	[9][10]

HFpEF: Heart Failure with Preserved Ejection Fraction.

### **Signaling Pathways and Experimental Workflows**

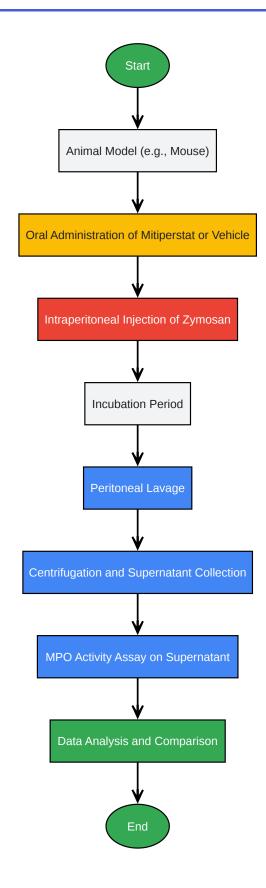
To visually represent the complex biological processes and experimental designs, the following diagrams were generated using Graphviz (DOT language).

## Signaling Pathway of MPO-Mediated Oxidative Stress and Mitiperstat's Point of Intervention

Caption: MPO-mediated oxidative stress pathway and Mitiperstat's inhibitory action.

# Experimental Workflow for In Vivo Assessment of MPO Inhibition using Zymosan-Induced Peritonitis Model





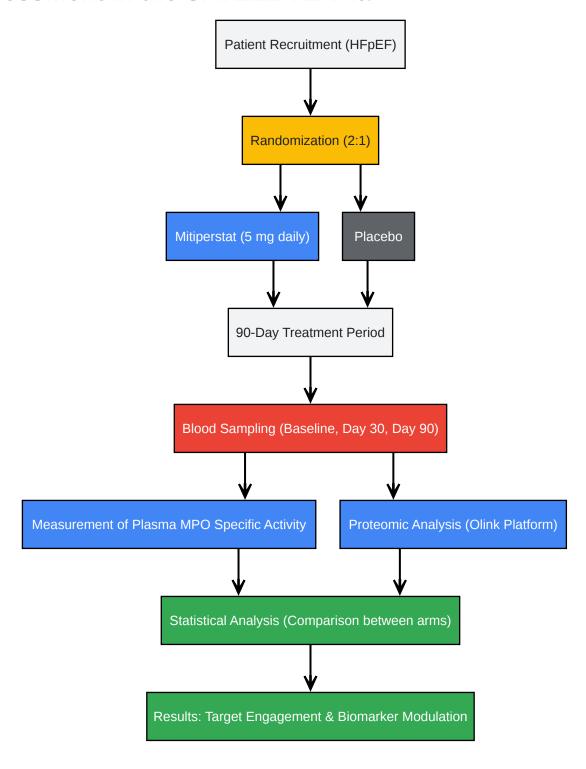
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Caption: Workflow for zymosan-induced peritonitis model to assess MPO inhibition.





## Logical Workflow for Clinical Pharmacodynamic Assessment in the SATELLITE Trial



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Caption: Pharmacodynamic assessment workflow in the SATELLITE clinical trial.



# Detailed Experimental Protocols In Vitro MPO Inhibition Assay (Chemiluminescent)

This protocol is a representative method for determining the in vitro potency of MPO inhibitors.

- Principle: The assay measures the MPO-catalyzed oxidation of a luminogenic substrate in the presence of hydrogen peroxide. Inhibition of this reaction by a compound results in a decrease in the chemiluminescent signal.
- Materials:
  - Human myeloperoxidase (purified enzyme)
  - Luminol (chemiluminescent substrate)
  - Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
  - Mitiperstat (or other test compounds)
  - Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
  - 96-well white microplates
  - Luminometer
- Procedure:
  - Prepare serial dilutions of Mitiperstat in the assay buffer.
  - In a 96-well plate, add the MPO enzyme to each well.
  - Add the different concentrations of Mitiperstat or vehicle control to the wells and incubate for a pre-determined time to allow for inhibitor binding.
  - Initiate the reaction by adding a solution containing luminol and hydrogen peroxide.
  - Immediately measure the chemiluminescence using a luminometer.



- Calculate the percentage of inhibition for each Mitiperstat concentration relative to the vehicle control.
- Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

### **Zymosan-Induced Peritonitis in Mice**

This in vivo model is used to assess the ability of a compound to inhibit MPO activity in an inflammatory setting.[11][12]

- Principle: Intraperitoneal injection of zymosan, a yeast cell wall component, induces an acute inflammatory response characterized by the recruitment of neutrophils into the peritoneal cavity and the subsequent release of MPO.
- Materials:
  - BALB/c mice (or other appropriate strain)
  - Zymosan A from Saccharomyces cerevisiae
  - Mitiperstat (formulated for oral administration)
  - Sterile saline
  - Peritoneal lavage buffer (e.g., PBS with EDTA)
- Procedure:
  - Administer Mitiperstat (e.g., 0.01-10 μmol/kg) or vehicle orally to the mice.[7]
  - After a specified time (e.g., 2 hours), inject a sterile suspension of zymosan (e.g., 1 mg in saline) into the peritoneal cavity of each mouse.[11][12]
  - After a further incubation period (e.g., 2-4 hours), euthanize the mice and perform a
    peritoneal lavage by injecting and then withdrawing a known volume of lavage buffer.[11]
     [13]
  - Collect the peritoneal lavage fluid and centrifuge to pellet the cells.



- Measure the MPO activity in the cell-free supernatant using a suitable assay (e.g., colorimetric or chemiluminescent).
- Compare the MPO activity in the lavage fluid from Mitiperstat-treated mice to that of vehicle-treated mice to determine the in vivo inhibition of MPO.

## Measurement of Plasma MPO Specific Activity in Clinical Trials

This protocol outlines the general steps for assessing the pharmacodynamic effect of **Mitiperstat** in human subjects.

- Principle: The MPO activity in plasma samples from patients is measured to determine the extent of target engagement by **Mitiperstat**.
- Procedure:
  - Collect whole blood samples from patients at baseline and at specified time points during treatment with Mitiperstat or placebo.
  - Process the blood samples to obtain plasma.
  - Measure the total MPO protein concentration in the plasma using an immunoassay (e.g., ELISA).
  - Measure the MPO enzymatic activity in the plasma using a colorimetric or fluorometric assay.
  - Calculate the MPO specific activity by dividing the enzymatic activity by the total MPO protein concentration.
  - Compare the change in MPO specific activity from baseline between the Mitiperstat and placebo groups to determine the placebo-adjusted reduction in MPO activity.

# Downstream Pharmacodynamic Effects: Insights from Proteomics



Proteomic analyses from the SATELLITE and ENDEAVOR trials have provided valuable insights into the broader pharmacodynamic effects of **Mitiperstat** beyond direct MPO inhibition. [14][15] In the SATELLITE trial, a proteomic analysis using the Olink platform on plasma samples from HFpEF patients treated with **Mitiperstat** or placebo was conducted.[15] This analysis revealed that **Mitiperstat** treatment led to the downregulation of several protein biomarkers associated with inflammation, fibrosis, and cardiac hypertrophy.[15]

A subsequent proteomics substudy of the ENDEAVOR trial, which also utilized the Olink platform to measure approximately 2,824 proteins, suggested that **Mitiperstat** may reduce monocyte activation by decreasing mitochondrial stress.[14] This finding provides a potential mechanistic link between MPO inhibition and the observed, albeit not statistically significant, trend toward a reduction in heart failure hospitalizations.[14]

#### Conclusion

**Mitiperstat** is a potent, selective, and irreversible inhibitor of myeloperoxidase that has demonstrated clear target engagement in both preclinical models and clinical trials in patient populations. The pharmacodynamic effect of **Mitiperstat** is characterized by a significant reduction in MPO activity. While the clinical development of **Mitiperstat** for its initial indications has been discontinued due to a lack of efficacy on primary clinical endpoints, the comprehensive dataset on its target engagement and pharmacodynamic profile provides a valuable foundation for future research into the role of MPO in various inflammatory and cardiovascular diseases. The detailed methodologies and quantitative data presented in this guide can serve as a useful resource for scientists and researchers working in this field.

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